2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

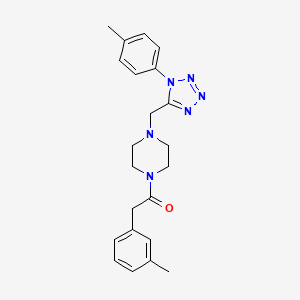

This compound belongs to a class of tetrazole-piperazine hybrids with a ketone linker. Its structure features:

- m-tolyl group (methyl-substituted benzene at the meta position) attached to the ethanone moiety.

- p-tolyl-substituted tetrazole (1-(p-tolyl)-1H-tetrazol-5-yl) linked via a methyl group to a piperazine ring.

This design combines the metabolic stability of tetrazoles with the pharmacokinetic flexibility of piperazine derivatives, making it a candidate for antimicrobial or anticancer applications .

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-17-6-8-20(9-7-17)28-21(23-24-25-28)16-26-10-12-27(13-11-26)22(29)15-19-5-3-4-18(2)14-19/h3-9,14H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQHCXCFHXINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a tetrazole ring, piperazine moiety, and tolyl groups, which contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell function.

- Antimicrobial Activity : Similar tetrazole derivatives have shown efficacy against a range of pathogens, suggesting potential antimicrobial properties for this compound.

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria and fungi. The exact IC50 values and spectrum of activity are yet to be fully elucidated for this specific compound.

Anticancer Properties

Tetrazole derivatives have been explored for their anticancer potential. For example, related compounds have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism typically involves the induction of apoptosis and inhibition of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Apoptosis |

| Compound B | HCT116 | 10.5 | Cell Cycle Arrest |

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several tetrazole derivatives, including those structurally related to this compound). The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with varying degrees of potency.

Study 2: Anticancer Activity

In another research effort, a series of tetrazole derivatives were tested against human cancer cell lines. The results showed that certain modifications on the piperazine ring enhanced cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC50 values below 20 µM.

Comparison with Similar Compounds

Representative Series : 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (13a–g)

Key Differences :

- Substituent Variation: The target compound replaces the aryl group (e.g., phenyl in 13a) with m-tolyl on the ethanone moiety and introduces p-tolyl on the tetrazole.

- Synthetic Route: Similar to 13a–g, the target compound likely involves: Reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperazine. Alkylation with allyl bromide or analogous reagents under nitrogen atmosphere .

Physicochemical Data Comparison :

Functional Impact :

- Allyl vs. Methyl Piperazine : Allyl groups in 13a–g introduce steric bulk, whereas the methyl group in the target compound may reduce metabolic oxidation .

Piperidine-Tetrazole Analogues

Representative Series : 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (22–28)

Key Differences :

- Ring Structure : Piperidine (6-membered, saturated) vs. piperazine (6-membered, two nitrogen atoms).

- Bioactivity : Piperidine derivatives (22–28) show reduced antimicrobial activity compared to piperazine-based compounds due to decreased hydrogen-bonding capacity .

Sulfonyl-Piperazine-Tetrazole Derivatives

Representative Series : 2-((1-aryl-1H-tetrazol-5-yl)thio)-1-(4-(arylsulfonyl)piperazin-1-yl)ethanones (7a–x)

Key Differences :

- Linker Chemistry : Thioether (-S-) linkage in 7a–x vs. methylene (-CH₂-) in the target compound.

- Activity Profile : Sulfonyl groups in 7a–x enhance antiproliferative activity (IC₅₀: 8–20 µM vs. cancer cells) but reduce solubility .

Antimicrobial Efficacy

- Allylpiperazine-Tetrazoles (13a–g) : Compound 13d (4-chlorophenyl) exhibited the highest antibacterial activity (MIC: 6.25 µg/mL), comparable to ciprofloxacin .

- Target Compound (Inferred) : The m/p-tolyl substituents may improve Gram-positive bacterial targeting due to enhanced hydrophobicity .

Anticancer Potential

Q & A

Q. Implications :

- The tetrazole group may mimic carboxylate interactions in enzyme active sites (e.g., angiotensin II receptors) .

- Piperazine facilitates conformational flexibility, critical for binding to G-protein-coupled receptors (GPCRs) .

What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Q. Synthesis Steps :

Tetrazole formation : React p-tolyl aniline with sodium azide and triethyl orthoformate under reflux (80°C, 12h) .

Piperazine functionalization : Alkylate piperazine with chloromethyl-tetrazole intermediate using K₂CO₃ in DMF (60°C, 6h) .

Ethanone coupling : Attach m-tolyl acetyl chloride via nucleophilic acyl substitution in dichloromethane (0°C → RT, 2h) .

Q. Optimization Strategies :

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation yields .

- Solvents : Replace DMF with acetonitrile to reduce side reactions during piperazine modification .

- Purity control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Q. Primary Methods :

Q. Secondary Validation :

- HPLC-DAD : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Q. Experimental Design :

Structural variations :

- Replace p-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to test electronic effects on binding .

- Modify the piperazine linker with methyl or acetyl groups to probe steric effects .

Assays :

Q. Data Analysis :

- Use molecular docking (AutoDock Vina) to correlate activity trends with binding poses in target active sites .

How can conflicting biological activity data be resolved in preclinical studies?

Q. Common Contradictions :

- Discrepancies between in vitro potency and in vivo efficacy.

Q. Resolution Strategies :

Purity verification : Re-analyze batches via LC-MS to rule out degradation products .

Off-target profiling : Use kinome-wide screening to identify unintended interactions .

Pharmacokinetic studies : Measure plasma stability and metabolite formation in rodent models .

What computational methods are recommended to predict the compound’s mechanism of action?

Q. Approaches :

- Molecular dynamics (MD) simulations : Simulate binding to GPCRs (e.g., 100 ns trajectories in GROMACS) to assess stability .

- QSAR modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. Validation :

What challenges arise in crystallizing this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.